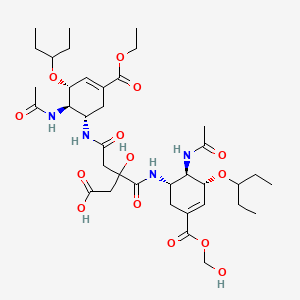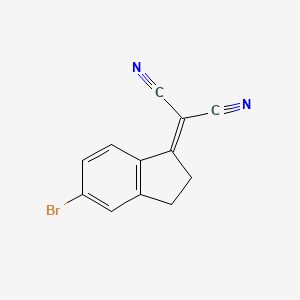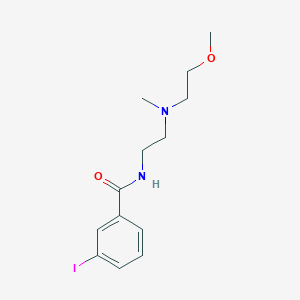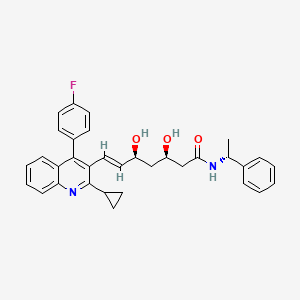
(3R,5S,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxy-N-((R)-1-phenylethyl)hept-6-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(3R,5S,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxy-N-(®-1-phenylethyl)hept-6-enamide” is a complex organic molecule that features a quinoline core, a cyclopropyl group, and a fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “(3R,5S,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxy-N-(®-1-phenylethyl)hept-6-enamide” typically involves multiple steps, including the formation of the quinoline core, the introduction of the cyclopropyl and fluorophenyl groups, and the final coupling to form the hept-6-enamide structure. Common reagents used in these steps include cyclopropyl bromide, 4-fluoroaniline, and various catalysts and solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
The compound “(3R,5S,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxy-N-(®-1-phenylethyl)hept-6-enamide” can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.
Reduction: The quinoline core can be reduced to tetrahydroquinoline.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or carboxylic acids, while reduction of the quinoline core would yield tetrahydroquinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. The presence of the quinoline core suggests it could interact with various biological targets.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. The combination of the quinoline core and the fluorophenyl group suggests it could have activity against certain diseases.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of “(3R,5S,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxy-N-(®-1-phenylethyl)hept-6-enamide” would depend on its specific biological target. The quinoline core is known to interact with various enzymes and receptors, potentially modulating their activity. The fluorophenyl group could enhance binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline Derivatives: Compounds with a quinoline core, such as chloroquine and quinine.
Fluorophenyl Compounds: Compounds with a fluorophenyl group, such as fluoxetine and fluticasone.
Uniqueness
The uniqueness of “(3R,5S,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxy-N-(®-1-phenylethyl)hept-6-enamide” lies in its combination of structural features, including the quinoline core, the cyclopropyl group, and the fluorophenyl group. This combination could result in unique biological activity and therapeutic potential.
Propiedades
Fórmula molecular |
C33H33FN2O3 |
|---|---|
Peso molecular |
524.6 g/mol |
Nombre IUPAC |
(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxy-N-[(1R)-1-phenylethyl]hept-6-enamide |
InChI |
InChI=1S/C33H33FN2O3/c1-21(22-7-3-2-4-8-22)35-31(39)20-27(38)19-26(37)17-18-29-32(23-13-15-25(34)16-14-23)28-9-5-6-10-30(28)36-33(29)24-11-12-24/h2-10,13-18,21,24,26-27,37-38H,11-12,19-20H2,1H3,(H,35,39)/b18-17+/t21-,26-,27-/m1/s1 |
Clave InChI |
JLGWZLJSEGANJP-VSAFNIFHSA-N |
SMILES isomérico |
C[C@H](C1=CC=CC=C1)NC(=O)C[C@@H](C[C@@H](/C=C/C2=C(C3=CC=CC=C3N=C2C4CC4)C5=CC=C(C=C5)F)O)O |
SMILES canónico |
CC(C1=CC=CC=C1)NC(=O)CC(CC(C=CC2=C(C3=CC=CC=C3N=C2C4CC4)C5=CC=C(C=C5)F)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14890979.png)
![4-Bromo-2H-benzo[h]chromen-2-one](/img/structure/B14890988.png)
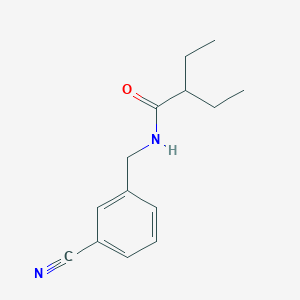
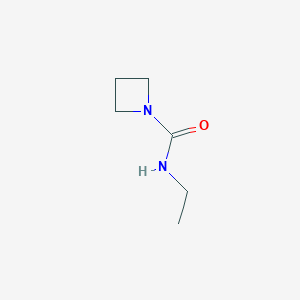

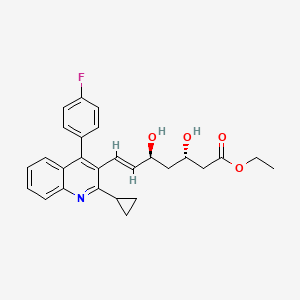
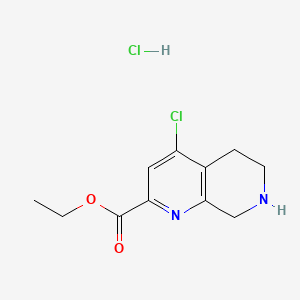
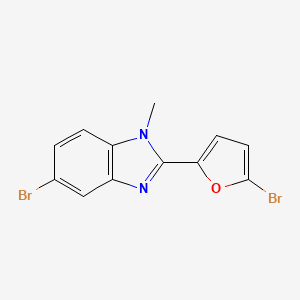
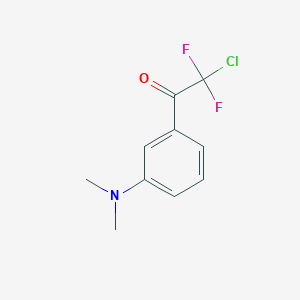
![5-Amino-4',5'-dihydro-2H,3'H-spiro[benzo[b]thiophene-3,2'-furan] 1,1-dioxide](/img/structure/B14891040.png)
